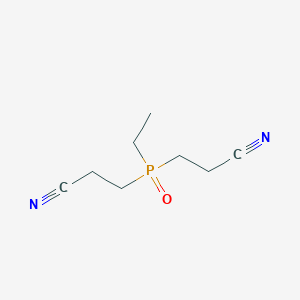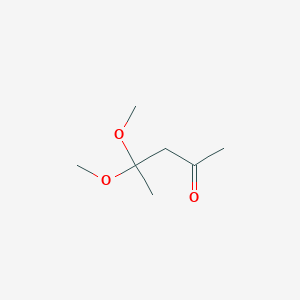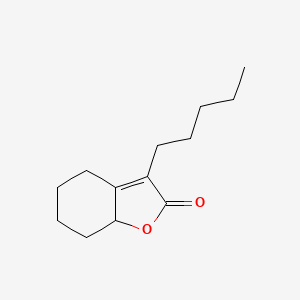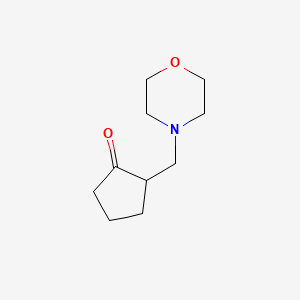
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is a complex organic compound with a unique structure that includes a cyclopentene ring, a formate ester, and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopentene ring followed by the introduction of the formate ester and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent quality and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The allyl group and formate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate exerts its effects involves interactions with various molecular targets. The formate ester and allyl group can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of new bonds and products. The cyclopentene ring provides a stable framework that influences the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl formate: Similar structure but with a prop-2-ynyl group instead of a prop-2-en-1-yl group.
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a formate ester.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the formate ester and allyl group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
54993-24-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) formate |
InChI |
InChI=1S/C10H12O3/c1-3-4-8-7(2)10(13-6-11)5-9(8)12/h3,6,10H,1,4-5H2,2H3 |
Clé InChI |
VMMBTEAPWDPXDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1OC=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


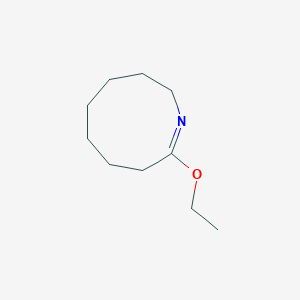
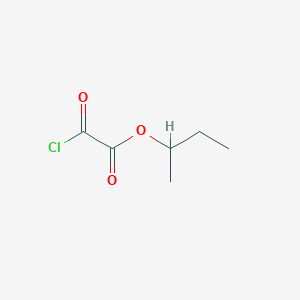
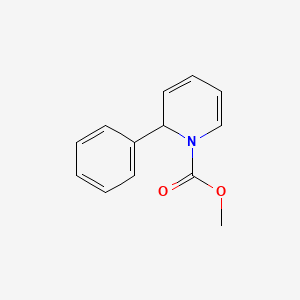

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)

